

An In-depth Technical Guide to the Physical Properties of 4-tert-butylbiphenyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-tert-Butylbiphenyl**

Cat. No.: **B155571**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-tert-butylbiphenyl**. The information is curated for professionals in research and development who require precise data for experimental design, substance characterization, and process development. This document includes a summary of quantitative physical data, detailed experimental protocols for property determination, and key spectral data for identification and analysis.

Physical Properties of 4-tert-butylbiphenyl

The physical characteristics of **4-tert-butylbiphenyl** are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

Physical Property	Value	Source(s)
Molecular Formula	$C_{16}H_{18}$	[1]
Molecular Weight	210.31 g/mol	[1]
CAS Number	1625-92-9	[1]
Appearance	White to yellow-orange powder or solid	[2] [3]
Melting Point	50 - 54 °C	[4]
Boiling Point	190 - 192 °C at 13 mmHg	[2]
Density	No experimental data available	
Solubility	Soluble in dioxane (0.1 g/mL)	[5]
Vapor Pressure	No data available	[2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of aromatic compounds like **4-tert-butylbiphenyl**.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar digital device)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of dry **4-tert-butylbiphenyl** is placed in a mortar and finely ground with a pestle.
- Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[6]
- Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.
- Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[6]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[7]

Determination of Boiling Point (under Reduced Pressure)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Apparatus:

- Thiele tube or a distillation apparatus
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heating source (e.g., Bunsen burner or oil bath)

- Vacuum source

Procedure (Thiele Tube Method):

- Sample Preparation: A small amount of **4-tert-butylbiphenyl** is placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.
- Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The apparatus is connected to a vacuum source to achieve the desired pressure.[8]
- Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
- Measurement: The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point at that specific pressure.[9]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

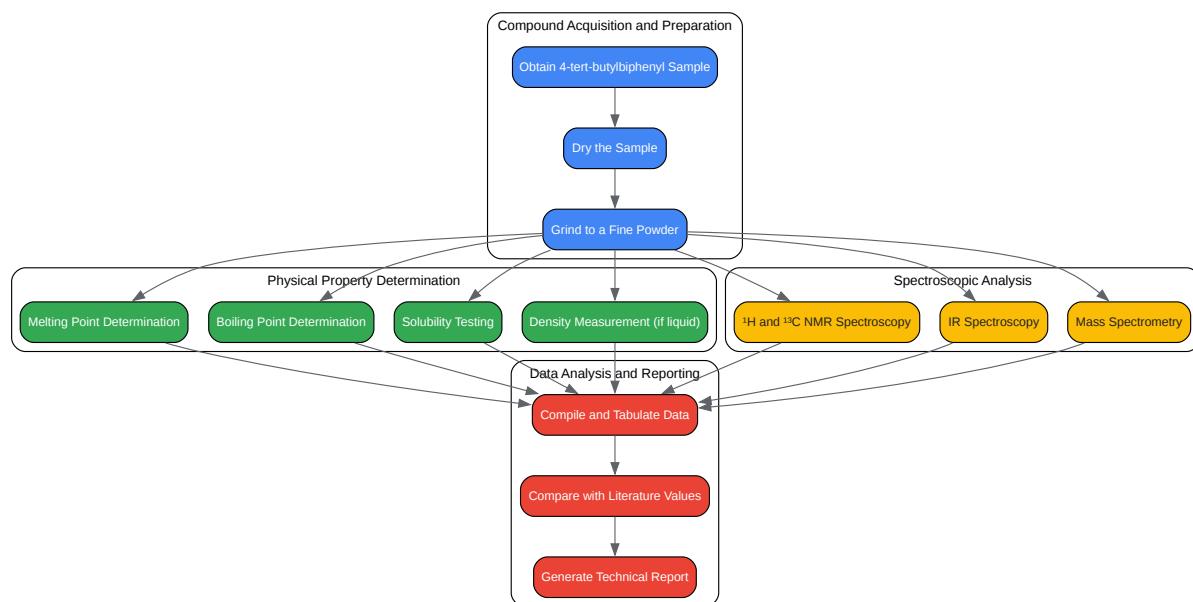
Apparatus:

- Test tubes with stoppers
- Graduated cylinders or pipettes
- Vortex mixer or shaker
- Analytical balance

Procedure:

- Solvent Selection: A range of common organic solvents (e.g., hexane, toluene, ethanol, acetone) should be selected based on polarity.
- Sample Preparation: A known mass of **4-tert-butylbiphenyl** (e.g., 10 mg) is placed into a series of test tubes.
- Solvent Addition: A known volume of a selected solvent (e.g., 1 mL) is added to each test tube.
- Mixing: The test tubes are stoppered and agitated vigorously using a vortex mixer or shaker until the solid appears to be dissolved. If the solid dissolves completely, more solute is added in known increments until saturation is reached (i.e., solid material remains undissolved).
- Observation: The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by calculating the mass of solute dissolved in a given volume of solvent at a specific temperature.

Spectroscopic Data


Spectroscopic data is fundamental for the structural elucidation and identification of **4-tert-butylbiphenyl**.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The ^1H NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For **4-tert-butylbiphenyl**, one would expect signals corresponding to the aromatic protons on the two phenyl rings and a singlet for the nine equivalent protons of the tert-butyl group.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum reveals the number of different carbon environments in the molecule. Distinct signals would be observed for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as for the various aromatic carbons.
- IR (Infrared) Spectroscopy: The IR spectrum shows the characteristic vibrational frequencies of the functional groups present. For **4-tert-butylbiphenyl**, key absorptions would include C-H stretching from the aromatic rings and the alkyl group, and C=C stretching from the aromatic rings.

- MS (Mass Spectrometry): The mass spectrum provides the mass-to-charge ratio of the molecular ion and its fragmentation pattern, which helps in confirming the molecular weight and aspects of the structure.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of the physical properties of a chemical compound like **4-tert-butylbiphenyl**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for physical property determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-tert-Butylbiphenyl | C16H18 | CID 137120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. researchgate.net [researchgate.net]
- 5. 4,4'-DI-TERT-BUTYLBIPHENYL CAS#: 1625-91-8 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 4-tert-butylbiphenyl]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155571#what-are-the-physical-properties-of-4-tert-butylbiphenyl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com